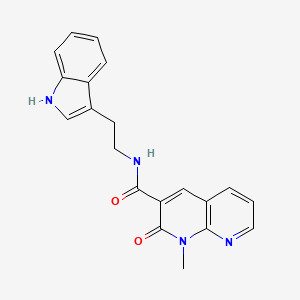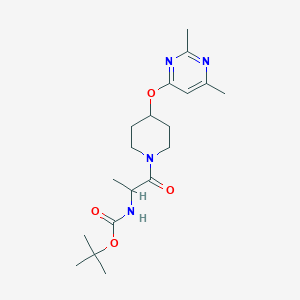
Tert-butyl (1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate is a useful research compound. Its molecular formula is C19H30N4O4 and its molecular weight is 378.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Utility in N-heterocycle Synthesis
- Chiral sulfinamides like tert-butanesulfinamide have proven to be highly effective chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, with tert-butanesulfinamide being the gold standard. This method provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are essential components of many natural products and therapeutically relevant compounds (Philip et al., 2020).
Environmental and Health Concerns
- Studies have also focused on ethers like methyl tert-butyl ether (MTBE) and tert-amyl methyl ether (TAME) due to their use as gasoline additives to improve octane rating and reduce exhaust pollution. The review encompasses the binary and ternary mixtures of ethers, alkanes, and alkanols, with a detailed overview of the mixtures and properties studied, identifying where further research is necessary (Marsh et al., 1999).
- Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are widely used in various industries but pose environmental and health concerns. The occurrence, human exposure, and toxicity of SPAs have been extensively studied, indicating potential hepatic toxicity, endocrine disruption, and carcinogenic effects (Liu & Mabury, 2020).
Biodegradation and Fate in the Environment
- Research on the biodegradation and fate of ethers like ethyl tert-butyl ether (ETBE) in soil and groundwater has identified microorganisms capable of degrading these compounds aerobically. These studies are essential for understanding the environmental impact and developing bioremediation strategies (Thornton et al., 2020).
- The microbial degradation of fuel oxygenates such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface has been reviewed, highlighting the various redox conditions under which degradation occurs and the potential of compound-specific isotope analysis (CSIA) for identifying and quantifying degradation processes (Schmidt et al., 2004).
properties
IUPAC Name |
tert-butyl N-[1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-12-11-16(22-14(3)20-12)26-15-7-9-23(10-8-15)17(24)13(2)21-18(25)27-19(4,5)6/h11,13,15H,7-10H2,1-6H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXQBKJLIOUQFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C(C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2404220.png)
![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)
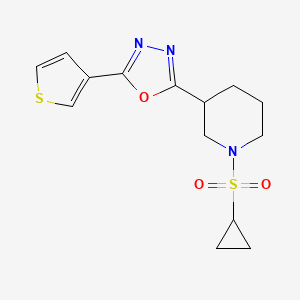

![1-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2404225.png)
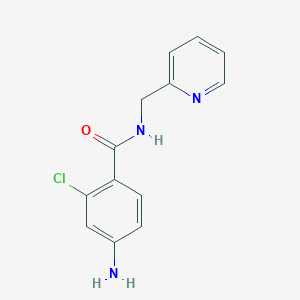
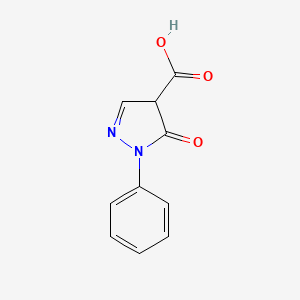
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2404233.png)
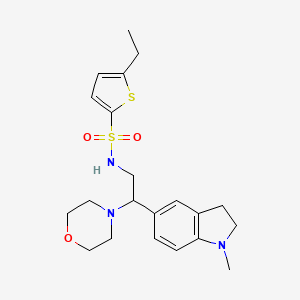

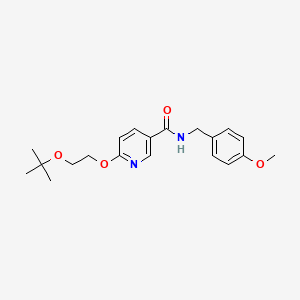
![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2404238.png)
